molecular formula C20H25N5 B11250040 N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11250040
M. Wt: 335.4 g/mol
InChI Key: LDYOKKAFVFTDCM-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The benzyl group is then introduced through a substitution reaction, where a benzyl halide reacts with the tetrazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.

    Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring, used in various therapeutic applications.

Uniqueness

BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to its specific structure, which combines a benzyl group with a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

N-benzyl-2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C20H25N5/c1-5-17-13-9-10-15(2)18(17)25-19(22-23-24-25)20(3,4)21-14-16-11-7-6-8-12-16/h6-13,21H,5,14H2,1-4H3

InChI Key

LDYOKKAFVFTDCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NCC3=CC=CC=C3)C

Origin of Product

United States

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